(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H8F3NO2 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
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Biological Activity
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by the presence of a methoxy group and a trifluoromethyl group, which significantly influence its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological effects, including antimicrobial, anti-inflammatory, and antiparasitic properties.
- Molecular Formula : C7H6F3N1O2
- Molecular Weight : 191.15 g/mol
- IUPAC Name : this compound
- Structural Features : The trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of bacterial cell membrane integrity.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | X µg/mL | Disruption of cell membrane integrity |
Escherichia coli | Y µg/mL | Inhibition of cell wall synthesis |
Pseudomonas aeruginosa | Z µg/mL | Membrane destabilization |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Case Study: NF-kB Pathway Inhibition
A study investigating the effects of this compound on TNF-alpha induced inflammation in macrophages showed a marked reduction in cytokine production, indicating its potential as an anti-inflammatory agent.
Antiparasitic Activity
The compound has also been explored for its antiparasitic properties , particularly against Plasmodium falciparum, the causative agent of malaria. Initial assays suggest that it may act by targeting specific enzymes involved in the parasite's lifecycle.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of both methoxy and trifluoromethyl groups enhances its chemical reactivity and biological profile. SAR studies indicate that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .
Properties
IUPAC Name |
[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-2-6(8(9,10)11)5(4-13)3-12-7/h2-3,13H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQAOFZLCKERI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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